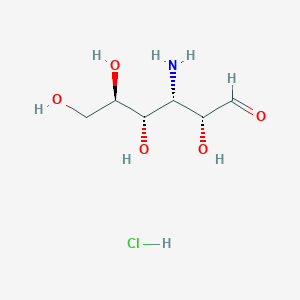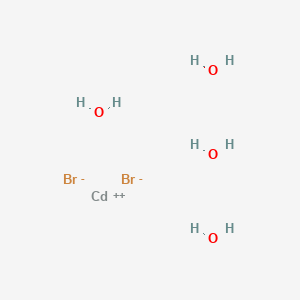
溴化镉(II) 四水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium dibromide, tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white hygroscopic solid that can also be obtained as a mono- and tetrahydrate . This compound has limited applications but is of interest in various scientific research fields due to its unique properties.
科学研究应用
Cadmium dibromide, tetrahydrate has several scientific research applications:
Quantum Dots: It is used in the synthesis of cadmium zinc sulfate (CdZnS) based quantum dots.
Coordination Polymers: It is utilized in the synthesis of coordination polymers, which can be used as second-order non-linear optical (NLO) materials.
Photographic Chemicals: It has applications in the production of photographic chemicals.
作用机制
Target of Action
Cadmium(2+);dibromide;tetrahydrate, also known as Cadmium dibromide, tetrahydrate or DTXSID70928702, is an inorganic compound .
Mode of Action
The compound interacts with various cellular components, primarily through its cadmium (Cd) content . Cadmium is known to be taken into cells through calcium membrane channels, where it accumulates . It can inhibit the synthesis of DNA, RNA, and proteins, as well as cause DNA strand breaks and chromosome mutations .
Biochemical Pathways
It is known that cadmium can disrupt a wide range of cellular processes, including dna, rna, and protein synthesis .
Pharmacokinetics
It is known that cadmium can accumulate in cells, suggesting that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of Cadmium(2+);dibromide;tetrahydrate’s action are broad and can include DNA damage, inhibition of protein synthesis, and induction of oxidative stress . These effects can lead to cell death and have been linked to various health issues, including cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cadmium(2+);dibromide;tetrahydrate. For instance, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the compound’s toxicity can be influenced by factors such as pH and temperature .
准备方法
Cadmium dibromide, tetrahydrate is prepared by heating cadmium with bromine vapor . The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution . The synthetic route involves the following reaction:
[ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ]
The resulting cadmium dibromide is then dissolved in water and crystallized to form the tetrahydrate:
[ \text{CdBr}_2 + 4\text{H}_2O \rightarrow \text{CdBr}_2·4\text{H}_2O ]
化学反应分析
Cadmium dibromide, tetrahydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Cadmium dibromide can participate in redox reactions, where cadmium can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where the bromide ions are replaced by other anions or ligands.
Coordination Reactions: Cadmium dibromide can form coordination complexes with various ligands, which can alter its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Cadmium dibromide, tetrahydrate can be compared with other similar compounds such as cadmium chloride, cadmium iodide, zinc bromide, calcium bromide, and magnesium bromide . These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:
Cadmium Chloride (CdCl₂): Similar in structure but used more extensively in electroplating and as a precursor for cadmium-based pigments.
Cadmium Iodide (CdI₂): Used in photography and as a phosphor in X-ray screens.
Zinc Bromide (ZnBr₂): Used in organic synthesis and as a radiation shielding material.
Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent.
Magnesium Bromide (MgBr₂): Used in organic synthesis and as a catalyst.
Cadmium dibromide, tetrahydrate is unique due to its specific applications in quantum dots and coordination polymers, which are not as common for the other compounds listed.
属性
CAS 编号 |
13464-92-1 |
|---|---|
分子式 |
Br2CdH2O |
分子量 |
290.24 g/mol |
IUPAC 名称 |
cadmium(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI 键 |
UOZORFAVQRTUEC-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Br-].[Br-].[Cd+2] |
规范 SMILES |
O.[Br-].[Br-].[Cd+2] |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


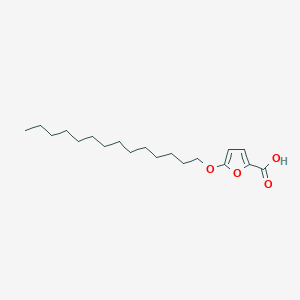
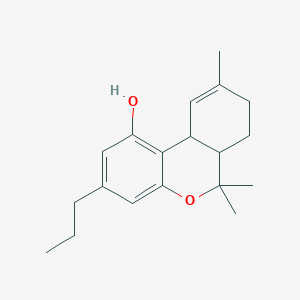
![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)



![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
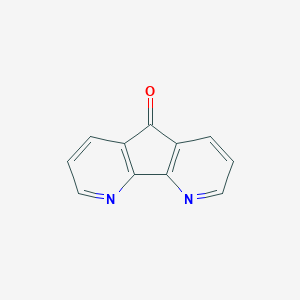

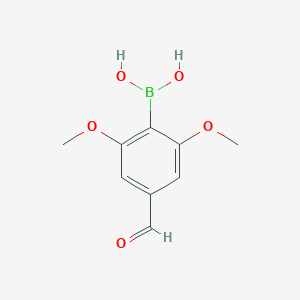
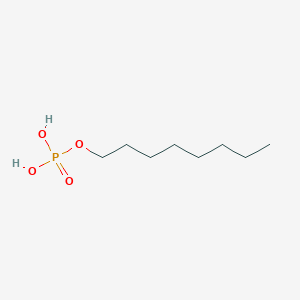
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
